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Compound of Interest

Compound Name: Gallium(lll) oxide

Cat. No.: B7798060

Technical Support Center: MOCVD Growth of f3-
Ga203

This technical support center provides troubleshooting guidance and answers to frequently
asked questions regarding the control of surface morphology during the Metal-Organic
Chemical Vapor Deposition (MOCVD) growth of 3-Ga203.

Troubleshooting Guide

This guide addresses common issues encountered during the MOCVD growth of 3-Ga203,
focusing on their causes and potential solutions.

Issue 1: High Surface Roughness or Hillock Formation

e Question: My B-Ga20a3 film exhibits high surface roughness (high RMS value) and/or the
presence of hillocks. What are the likely causes and how can | achieve a smoother surface?

e Answer: High surface roughness in MOCVD-grown 3-Ga203 is often linked to suboptimal
growth parameters that affect nucleation and adatom mobility. The primary factors to
consider are the VI/III ratio and growth temperature.

o VI/Ill Ratio: The ratio of the group VI (oxygen) to group Il (gallium) precursors is a critical
parameter.
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= An excessively high VI/IlI ratio can lead to a low nucleation density in the initial growth
stage, which can improve crystalline quality up to a certain point beyond which the
quality degrades.[1]

= Conversely, a very low VI/III ratio can result in an excessive nucleation rate, hindering
particle migration and leading to random, three-dimensional growth, which significantly
increases surface roughness.[1] For instance, in one study, decreasing the VI/III ratio
from 66.9 x 103 to 11.2 x 103 led to an increase in RMS surface roughness from 3.71
nm to 7.83 nm. A further decrease to 5.6 x 102 resulted in a dramatic increase in
roughness to 56.3 nm.[1]

» Troubleshooting Steps:

» Systematically vary the oxygen flow rate while keeping the gallium precursor flow rate
constant to find the optimal VI/IlI ratio for your system.

» Alternatively, adjust the gallium precursor flow rate while maintaining a constant
oxygen flow.

» Characterize the surface morphology using Atomic Force Microscopy (AFM) for each
VI/1I ratio to identify the condition that yields the lowest RMS roughness.

o Growth Temperature: Temperature plays a crucial role in the surface diffusion of adatoms.

= Lower growth temperatures can limit the surface mobility of adatoms, preventing them
from finding energetically favorable lattice sites, which can result in increased surface
roughness.[2]

» Higher growth temperatures generally enhance surface diffusion, promoting a smoother,
two-dimensional growth mode.[3] However, excessively high temperatures can lead to
other issues like desorption of species.

» Troubleshooting Steps:

» Perform a series of growths at varying temperatures (e.g., in the range of 700°C to
950°C) while keeping other parameters constant.[2][4]
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= Analyze the surface morphology of the resulting films to determine the optimal
temperature for achieving a smooth surface.

Issue 2: Presence of Surface Pits and Defects

e Question: My grown -Ga203 film has a high density of surface pits and other macroscopic
defects. How can | mitigate this?

o Answer: The formation of pits and other defects can be influenced by several factors,
including the choice of substrate, growth rate, and the presence of impurities.

o Substrate Miscut: The use of on-axis substrates can sometimes lead to the formation of
defects. Utilizing substrates with a slight miscut angle can promote step-flow growth,
which can result in a smoother surface with fewer defects.[5]

o Growth Rate: While a high growth rate is often desired for device applications, it can lead
to the formation of 3D islands and other defects if not properly controlled.[6] This is
particularly true for thick film growth.[6]

o Oxygen Source: The purity of the oxygen source can impact defect formation. The
introduction of a small amount of water vapor (H20) has been shown to reduce the size
and density of 3D defects in some cases.[5][7] However, it can also increase surface
roughness.[8]

o Troubleshooting Steps:

Consider using an off-axis (010) Ga203 substrate with a 2° off-cut angle to encourage
step-flow growth.[5]

» Optimize the growth rate by adjusting the precursor flow rates. A lower growth rate may
be necessary to achieve a higher quality surface.

» [f using trimethylgallium (TMGa) at high flow rates, be aware that this can lead to the
formation of macroscopic defects.[4]

» Experiment with introducing a controlled amount of H20 vapor into the oxygen source,
but be mindful of the potential trade-off with increased surface roughness.[8]
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Issue 3: Cracking of the Epitaxial Film

e Question: | am observing cracks in my -Ga203 film, particularly when growing thicker
layers. What causes this and how can it be prevented?

o Answer: Cracking in 3-Ga203 films, especially when using TMGa as the gallium precursor,
is often related to strain accumulation in the film, which increases with film thickness and
growth rate.[6][9]

o Precursor Choice: The use of TMGa has been associated with a higher incidence of
cracking compared to triethylgallium (TEGa), particularly for thicker films grown at high
rates.[6]

o Film Thickness and Growth Rate: The density of cracks tends to increase with both the
thickness of the film and the growth rate.[6] Strain relaxation is a potential reason for the
relatively smooth surface morphology observed between the cracks.[6][9]

o Growth Temperature and Pressure: Lowering the growth temperature and increasing the
chamber pressure can help to suppress surface reconstruction and reduce the formation
of cracks.[10]

o Buffer Layers: The introduction of a buffer layer grown under specific conditions (e.g.,
850°C, 100 Torr, and a TMGa flow of 58 ymol/min) can significantly improve the surface
morphology of the subsequent drift layer and mitigate cracking.[10]

o Troubleshooting Steps:

» |f using TMGa and experiencing cracking, consider reducing the growth rate by lowering
the TMGa flow rate.[10]

» Increase the chamber pressure during growth.[10]
» Experiment with a lower growth temperature.[10]

» Grow a buffer layer at a lower temperature and higher pressure before growing the main
device layer.[10]
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» |f possible, evaluate TEGa as an alternative gallium precursor, as it has been shown to
be less prone to causing cracks.[6]

Frequently Asked Questions (FAQSs)

e Q1: What is the typical range for the VI/III ratio in MOCVD growth of 3-Ga203?

o Al: The optimal VI/III ratio can be system-dependent, but studies have explored a wide
range, from around 934 to as high as 66.9 x 103.[1][6] It is crucial to experimentally
determine the ideal ratio for your specific reactor configuration and desired film properties.

¢ Q2: How does the choice of gallium precursor (TEGa vs. TMGa) affect surface morphology?

o A2: Both TEGa and TMGa can be used to grow high-quality f-Ga203. However, TMGa
generally allows for higher growth rates but is more prone to causing film cracking,
especially for thick layers.[6][11][12] TEGa may result in a smoother surface under certain
conditions and is less associated with cracking.[6] The choice of precursor will depend on
the specific requirements of the application, such as the need for a high growth rate
versus a crack-free, smooth surface.

e Q3: What is a typical growth temperature range for MOCVD of 3-Ga203?

o A3: The growth temperature for MOCVD of 3-Ga203 typically ranges from 700°C to
950°C.[2][4] Higher temperatures generally favor better crystalline quality and smoother
surfaces due to increased adatom mobility.[3] However, the optimal temperature can
depend on other growth parameters like the precursor used and the chamber pressure.

¢ Q4: Can chamber pressure be used to control surface morphology?

o A4: Yes, chamber pressure can influence the growth rate and crystalline quality, which in
turn affects surface morphology.[13] For instance, increasing chamber pressure has been
shown to help suppress cracking in films grown with TMGa.[10] The optimal pressure
often needs to be determined experimentally in conjunction with other growth parameters.

Quantitative Data Summary

Table 1: Effect of VI/IIl Ratio on Surface Roughness of B-Ga203 on Sapphire (0001)
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RMS Surface Roughness

VI Ratio (x 103) (nm) Reference
66.9 3.71 [1]
22.3 [1]
11.2 7.83 [1]
7.4 [1]
5.6 56.3 [1]

Table 2: MOCVD Growth Parameters for 3-Ga203 on (010) Substrate

Parameter Range Reference
Growth Temperature 700 - 950 °C [4]
Chamber Pressure 20 - 100 Torr [4]
TMGa Molar Flow Rate 48 - 116 pmol/min [4]
O2 Flow Rate 500 - 1000 SCCM [4]

Experimental Protocols

Protocol 1: MOCVD Growth of -Ga203 on (0001) Sapphire Substrate

e Substrate Preparation:

o Clean the sapphire (0001) substrate sequentially in an ultrasonic bath with acetone,

ethanol, and deionized water.

o Dry the substrate with high-purity nitrogen (N2).[1]

e MOCVD Reactor Setup:

o Load the cleaned substrate into the MOCVD reactor.
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o The reactor used in one study was a modified Emcore D180 with a close coupled

showerhead.[1]

o Growth Process:

o

Set the growth pressure to 20 mbar.[1]
o Ramp up the substrate temperature to 750°C.[1]
o Introduce high-purity oxygen (Oz2) into the reactor at a fixed flow rate of 1200 sccm.[1]

o Use trimethylgallium (TMGa) as the gallium precursor, maintained at 1°C in a bubbler with

a pressure of 900 Torr.[1]
o Use Argon (Ar) as the carrier gas to transport the TMGa vapor to the reactor.

o Vary the Ar carrier gas flow rate through the TMGa bubbler (e.g., from 5 sccm to 60 sccm)
to achieve different VI/IlI ratios.[1]

o Maintain the growth for a specified duration, for example, 30 minutes.[1]
e Post-Growth Characterization:
o After growth, cool down the reactor and unload the sample.

o Characterize the film thickness, crystalline quality (e.g., using XRD), and surface

morphology (e.g., using AFM).

Visualizations
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Caption: Troubleshooting workflow for common surface morphology issues in MOCVD growth
of B-Ga203.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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